(+)-Vincadifformine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

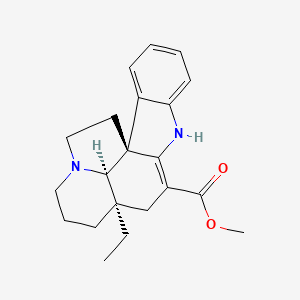

(+)-vincadifformine is an aspidosperma alkaloid that is the methyl ester of 2,3-didehydroaspidospermidine-3-carboxylic acid. It is a conjugate base of a this compound(1+). It is an enantiomer of a (-)-vincadifformine.

科学研究应用

Chemical Synthesis

Starting Material for Alkaloids

(+)-Vincadifformine serves as a crucial precursor in the synthesis of various biologically active compounds, including vincamine and its derivatives. Vincamine is well-known for its therapeutic effects, particularly in treating cognitive disorders and enhancing cerebral blood flow. The rearrangement of this compound can lead to the formation of vincamine-related compounds, making it a valuable starting material in pharmaceutical chemistry .

| Compound | Application |

|---|---|

| Vincamine | Cognitive enhancement |

| Vinblastine | Cancer treatment |

| Vincristine | Chemotherapy |

Biological Research

Vasodilatory Properties

Research indicates that this compound exhibits significant vasodilatory effects, which can be instrumental in studying blood flow dynamics and vascular health. Its mechanism involves inhibiting beta-tubulin polymerization, affecting microtubule formation in dividing cells. This property makes it a candidate for investigating treatments for conditions like hypertension and other vascular disorders.

Neurodegenerative Disease Research

The compound is also being explored for its potential role in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Studies have suggested that it may help improve cognitive functions by increasing regional cerebral blood flow, thereby providing neuroprotective effects .

Study on Vascular Effects

A study published in The Plant Journal demonstrated that this compound significantly increased blood flow in animal models, suggesting its potential utility in treating vascular diseases .

Neuroprotective Effects

Another research article highlighted the neuroprotective properties of this compound in models of neurodegeneration. The study reported improved cognitive performance and reduced neuronal loss when administered to subjects with induced neurodegenerative conditions .

化学反应分析

Oxidation Reactions

(+)-Vincadifformine participates in oxidation reactions that introduce oxygen-containing functional groups, enhancing its bioactivity. For example:

-

19-Hydroxylation : Catalyzed by cytochrome P450 enzymes (e.g., V19H), this reaction converts this compound to (+)-minovincinine, a precursor for acetylated derivatives like (+)-echitovenine .

-

3-Oxidation : Oxidation at the C3 position yields 3-oxovincadifformine, achieved via intermolecular radical alkylation with methyl acrylate .

Key Conditions :

-

Enzymatic hydroxylation occurs in plant tissues (e.g., Catharanthus roseus roots) .

-

Chemical oxidation employs reagents like selenoxides or peroxides under controlled temperatures .

Radical-Induced Cyclizations

Radical reactions are pivotal in constructing this compound’s pentacyclic framework:

These reactions leverage phenylselenyl groups to direct cyclization, forming the alkaloid’s fused ring system .

Heck Reactions for Structural Elaboration

Palladium-catalyzed Heck reactions enable functionalization of this compound derivatives:

-

Tabersonine Synthesis : Alkylation of intermediates with (Z)-1,3-diiodopropene followed by Heck reactions produces tabersonine (24 ) and Δ¹⁸-tabersonine (27 ) .

-

Key Step : Elimination of phenyl selenoxide generates alkenes prerequisite for cross-coupling .

Optimized Parameters :

Synthetic Methodologies

Comparative analysis of synthetic approaches:

Total synthesis routes achieve yields >80% using radical mediators, while semi-synthesis relies on natural precursors .

Structural Influence on Reactivity

The alkaloid’s bicyclic structure and stereochemistry dictate reaction outcomes:

属性

分子式 |

C21H26N2O2 |

|---|---|

分子量 |

338.4 g/mol |

IUPAC 名称 |

methyl (1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/t19-,20-,21-/m1/s1 |

InChI 键 |

GIGFIWJRTMBSRP-NJDAHSKKSA-N |

SMILES |

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

手性 SMILES |

CC[C@]12CCCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

规范 SMILES |

CCC12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。